molecular formula C6H10FNO3 B139810 4-Amino-6-fluoro-5-oxohexanoic acid CAS No. 127582-44-9

4-Amino-6-fluoro-5-oxohexanoic acid

Número de catálogo: B139810
Número CAS: 127582-44-9
Peso molecular: 163.15 g/mol
Clave InChI: HMADDHUWXPNCOI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Amino-6-fluoro-5-oxohexanoic acid is a fluorinated β-amino acid derivative characterized by a six-carbon backbone with an amino group at position 4, a ketone at position 5, and a fluorine atom at position 4. This compound is of interest in medicinal chemistry due to its structural similarity to intermediates in neurotransmitter biosynthesis and enzyme inhibition.

Propiedades

Número CAS

127582-44-9

Fórmula molecular

C6H10FNO3

Peso molecular

163.15 g/mol

Nombre IUPAC

4-amino-6-fluoro-5-oxohexanoic acid

InChI

InChI=1S/C6H10FNO3/c7-3-5(9)4(8)1-2-6(10)11/h4H,1-3,8H2,(H,10,11)

Clave InChI

HMADDHUWXPNCOI-UHFFFAOYSA-N

SMILES

C(CC(=O)O)C(C(=O)CF)N

SMILES canónico

C(CC(=O)O)C(C(=O)CF)N

Sinónimos

Hexanoic acid, 4-amino-6-fluoro-5-oxo-

Origen del producto

United States

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of 4-amino-6-fluoro-5-oxohexanoic acid may exhibit antimicrobial properties. For instance, compounds synthesized from this acid have been screened against various bacterial strains, demonstrating antibacterial activity. These compounds are considered promising candidates for developing new antibiotics, especially against resistant strains of bacteria .

1.2 GABA Aminotransferase Inhibitors

The compound is also being investigated for its potential role as an inhibitor of GABA aminotransferase (GABA-AT). By inhibiting this enzyme, it may help increase brain GABA levels, which is beneficial in treating conditions such as epilepsy and addiction. The design of new GABA-AT inhibitors based on the structure of 4-amino-6-fluoro-5-oxohexanoic acid could lead to effective therapeutic agents .

Synthesis and Methodological Innovations

2.1 Synthetic Pathways

The synthesis of 4-amino-6-fluoro-5-oxohexanoic acid involves several steps that utilize readily available reagents and catalysts. A notable method includes the reaction of L-2-aminoadipic acid with various protective groups and subsequent hydrolysis to yield the target compound with high purity and yield . This synthetic route not only simplifies the production process but also enhances scalability for industrial applications.

2.2 Enzymatic Production Methods

Recent studies have explored enzymatic methods for producing related compounds from amino acids, which could potentially apply to the synthesis of 4-amino-6-fluoro-5-oxohexanoic acid. These methods leverage specific enzymes to oxidize amino groups, providing a more environmentally friendly approach to synthesis .

Biochemical Research Applications

3.1 Noncanonical Amino Acids in Protein Engineering

4-Amino-6-fluoro-5-oxohexanoic acid serves as a noncanonical amino acid (ncAA) that can be incorporated into proteins through engineered tRNA systems. This incorporation allows researchers to study protein function and interactions in greater detail, particularly in membrane proteins where traditional methods fall short . The ability to manipulate protein structures using ncAAs opens new avenues for research in biochemistry and molecular biology.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-Amino-6-fluoro-5-hexenoic Acid (E/Z Isomers)

  • Structural Similarity: Both compounds share a six-carbon chain with amino, fluoro, and oxygen-containing functional groups. The hexenoic acid derivatives differ by an unsaturated double bond at position 5 (E/Z isomers) instead of a ketone.
  • Enzyme Inhibition: Studies on (E)- and (Z)-4-amino-6-fluoro-5-hexenoic acid demonstrate potent inactivation of GABA aminotransferase, a key enzyme in neurotransmitter metabolism. Kinetic constants for inactivation (e.g., $k{\text{inact}}/KI$) are comparable between isomers (~63–66% covalent binding to the enzyme), suggesting fluorine and amino groups are critical for activity .
  • Mechanistic Differences: Despite similar inactivation kinetics, urea denaturation experiments revealed minor differences in tritium release (0.3–0.35 equiv.), indicating subtle variations in binding stability between isomers .
Parameter 4-Amino-6-fluoro-5-oxohexanoic Acid (E/Z)-4-Amino-6-fluoro-5-hexenoic Acid
Functional Groups 4-amino, 5-oxo, 6-fluoro 4-amino, 5-alkene (E/Z), 6-fluoro
Molecular Weight (g/mol) Not reported ~175–180 (estimated)
Enzyme Target Hypothesized: GABA aminotransferase GABA aminotransferase (confirmed)
Inactivation Efficiency Unknown ~63–66% covalent binding

5-(4-Fluorophenyl)-5-oxopentanoic Acid

  • Structural Contrast: This compound features a phenyl ring substituted with fluorine at position 4 and a ketone at position 5 but lacks the amino group. Its shorter carbon chain (pentanoic acid vs. hexanoic acid) reduces steric bulk.
  • Physicochemical Properties: Molecular weight (210.2 g/mol) and CAS registry (149437-76-3) are well-documented. The absence of an amino group likely diminishes interaction with aminotransferases but may enhance lipophilicity .

3-Ketopentanoic Acid

  • Applications : Primarily used as a metabolic intermediate. Molecular weight (116.12 g/mol) and CAS (10191-25-0) highlight its smaller size and reduced functional complexity compared to the target compound .

Functional Group Impact Analysis

  • Amino Group: Critical for enzyme targeting (e.g., GABA aminotransferase), as seen in hexenoic acid derivatives. Its absence in 5-(4-fluorophenyl)-5-oxopentanoic acid limits enzymatic interactions .
  • Fluorine Atom : Enhances metabolic stability and electronegativity, influencing binding affinity. Fluorine’s position (e.g., terminal vs. internal) alters steric and electronic effects .
  • Ketone vs. Alkene: A ketone (5-oxo) may stabilize enolate intermediates in enzyme inhibition, whereas an alkene (5-hexenoic acid) introduces geometric isomerism affecting binding orientation .

Métodos De Preparación

Electrophilic Fluorination

Amino Group Introduction

Reductive Amination

A ketone intermediate at position 5 is converted to an imine via condensation with ammonium acetate, followed by reduction using NaBH4 or H2/Pd-C. Yields range from 65–85%.

Gabriel Synthesis

Phthalimide protection of the amine allows for clean alkylation. Subsequent hydrazinolysis releases the free amino group, as demonstrated in the synthesis of related diamino acids:

Oxo Group Installation

Oxidation of Secondary Alcohols

Jones reagent (CrO3/H2SO4) oxidizes secondary alcohols to ketones. For instance, oxidation of 6-fluoro-5-hydroxyhexanoic acid derivatives achieves 80–90% conversion.

Aldol Condensation

A tandem aldol reaction-dehydration strategy constructs the ketone moiety. Using paraformaldehyde and p-toluenesulfonic acid in toluene, intermediates cyclize to form the oxo group:

Integrated Synthetic Routes

Four-Step Route from L-2-Aminoadipic Acid

StepReactionConditionsYield
1Fmoc protectionAcetone/water, NaHCO3, rt, 12h96%
2Oxo formationParaformaldehyde, p-TsOH, toluene, reflux98%
3Boc protectionDi-tert-butyl dicarbonate, pyridine, rt98%
4Deprotection & hydrolysisLiOH, ethanol/water, pH 6–793%

Key Features :

  • Scalable to >100 g batches.

  • Avoids chromatographic purification via crystallization.

Fluorinated Analog Synthesis

A racemic route to 3-fluoro-5-aminolevulinic acid provides insights for adapting fluorination:

  • Electrophilic Fluorination : Selectfluor® in acetonitrile, -20°C.

  • Acidic Hydrolysis : TFA/CH2Cl2, 85% yield.

  • Resolution : Chiral HPLC separates enantiomers (34% overall yield).

Challenges and Optimization

Competing Elimination Reactions

Fluorination of β-bromoesters often leads to undesired alkenes. Mitigation strategies include:

  • Protective Groups : Oxazole rings or tert-butyl esters stabilize intermediates.

  • Low-Temperature Reactions : Slowing elimination kinetics.

Stereochemical Control

Asymmetric synthesis remains underdeveloped. Potential solutions:

  • Enzymatic Resolution : Lipases or transaminases.

  • Chiral Auxiliaries : Evans oxazolidinones or Oppolzer’s sultams.

Analytical Characterization

Critical data for validating intermediates and final products:

  • LC-MS : Monitors reaction progress (e.g., m/z 161.11 [M+H]+ for 4-amino-6-fluoro-5-oxohexanoic acid).

  • 1H NMR : Distinct signals for NH2 (δ 1.65–1.80 ppm), fluorine-coupled protons (δ 3.89 ppm), and ketone-adjacent CH2 (δ 2.42–2.48 ppm) .

Q & A

Basic Question

  • NMR Spectroscopy : Resolves positional isomerism (e.g., fluorine placement) via 19^{19}F NMR coupling patterns.
  • Mass Spectrometry (MS) : Confirms molecular weight (MW 177.15 g/mol) and detects degradation products.
  • HPLC : Quantifies purity (>98%) using reverse-phase C18 columns and UV detection at 210–220 nm.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline forms .

Note : Cross-validate results with isotopic labeling (e.g., 15^{15}N for amine tracking) to exclude artifacts .

How should researchers design experiments to study isomer-specific inactivation of γ-aminobutyric acid (GABA) aminotransferase by (E)- and (Z)-4-Amino-6-fluoro-5-hexenoic acid?

Advanced Question
Experimental Design :

  • Kinetic Assays : Measure kinactk_{inact} (inactivation rate) and KIK_I (binding affinity) for both isomers under physiological pH (7.4).
  • Isotopic Labeling : Use [3^3H]-labeled isomers to track covalent adduct formation on the enzyme.
  • Denaturation Studies : Treat inactivated enzyme with urea (pH 2.4–7.0) to release bound tritium and identify byproducts (e.g., 4-amino-6-oxohexanoic acid via LC-MS).

Q. Key Data from Literature :

Parameter(E)-Isomer (Z)-Isomer
kinactk_{inact} (min1^{-1})0.120.11
Radioactivity Retained66%63%
Released as PLP29%31%

Interpretation : Despite similar kinetics, mechanistic differences arise in byproduct profiles, suggesting isomer-specific enzyme interactions.

How can contradictions in enzyme inactivation mechanisms between isomers be resolved?

Advanced Question
Contradictions may stem from:

  • Non-covalent Interactions : Hydrogen bonding vs. hydrophobic packing differences between isomers.
  • Reactive Intermediate Trapping : Use rapid-quench techniques with cryo-EM to capture transient intermediates.
  • Computational Modeling : Density Functional Theory (DFT) to compare transition-state energies for (E)- and (Z)-isomer pathways .

Recommendation : Combine structural (X-ray crystallography) and kinetic data to map active-site residues critical for isomer discrimination.

What are the stability challenges for 4-Amino-6-fluoro-5-oxohexanoic acid under storage, and how can degradation be mitigated?

Basic Question

  • Degradation Pathways : Hydrolysis of the oxo group or defluorination under humid conditions.
  • Storage Conditions :
    • Temperature: –20°C in amber vials.
    • Atmosphere: Argon or nitrogen to prevent oxidation.
    • Solvent: Lyophilize and store in anhydrous DMSO or ethanol.
  • Stability Monitoring : Regular HPLC checks every 3–6 months .

What methodological challenges arise in detecting metabolic byproducts of 4-Amino-6-fluoro-5-oxohexanoic acid in in vivo studies?

Advanced Question

  • Sample Complexity : Plasma/tissue matrices require solid-phase extraction (SPE) or protein precipitation.
  • Byproduct Identification : Use high-resolution MS (HRMS) with isotopic labeling (e.g., 18^{18}O) to distinguish endogenous compounds from test article derivatives.
  • Quantification Limits : Optimize LC-MS/MS for low-abundance metabolites (LOQ < 1 ng/mL).

Case Study : In rat models, 4-amino-6-oxohexanoic acid (byproduct) was detected at 0.5–2.0 µM concentrations using 3^3H-labeled precursors .

Q. Guidance for Rigorous Research :

  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to hypothesis development .
  • Use PICO (Population, Intervention, Comparison, Outcome) for in vitro vs. in vivo study design .
  • Address uncertainties via triangulation (e.g., kinetic + structural + computational data) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.